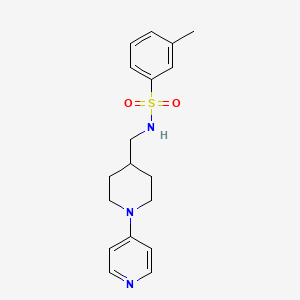

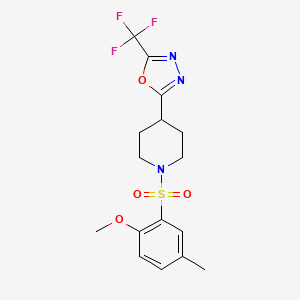

N1-(4-fluorophenethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that includes a thiophene moiety . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . It’s an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

While specific synthesis methods for this compound are not available, thiophene analogues have been synthesized in good yields by condensation of 2-acetylthiophene and salicylaldehydes .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Thiophene, a component of this compound, is a five-membered ring with a sulfur atom .Physical And Chemical Properties Analysis

Thiophene, a component of this compound, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications

Therapeutic Applications

Thiophene and its substituted derivatives, which are part of the compound’s structure, have been reported to possess a wide range of therapeutic properties . They have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia .

Anti-Inflammatory

Thiophene derivatives have been proven to be effective anti-inflammatory drugs . This suggests that our compound could potentially be used in the treatment of inflammatory diseases.

Anti-Psychotic

Thiophene derivatives have also been used as anti-psychotic drugs . This opens up the possibility of using our compound in the treatment of various psychiatric disorders.

Anti-Arrhythmic

The anti-arrhythmic properties of thiophene derivatives suggest that our compound could potentially be used in the treatment of irregular heartbeats or arrhythmias.

Anti-Anxiety

Given the anti-anxiety properties of thiophene derivatives , our compound could potentially be used in the treatment of anxiety disorders.

Anti-Fungal

Thiophene derivatives have been used as anti-fungal drugs . This suggests that our compound could potentially be used in the treatment of fungal infections.

Anti-Cancer

Thiophene derivatives have shown anti-cancer properties . This suggests that our compound could potentially be used in cancer treatment.

Kinase Inhibiting

Thiophene derivatives have been reported to inhibit kinases , which are enzymes that modify other proteins by chemically adding phosphate groups to them. This suggests that our compound could potentially be used in the treatment of diseases that involve abnormal kinase activity.

Future Directions

properties

IUPAC Name |

N-[2-(4-fluorophenyl)ethyl]-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN3O4S2/c24-18-8-5-16(6-9-18)11-12-25-22(28)23(29)26-19-10-7-17-3-1-13-27(20(17)15-19)33(30,31)21-4-2-14-32-21/h2,4-10,14-15H,1,3,11-13H2,(H,25,28)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWBJFGDDCMQKNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)C(=O)NCCC3=CC=C(C=C3)F)N(C1)S(=O)(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-fluorophenethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rac-(2R,5S)-5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis](/img/structure/B2695082.png)

![4-fluorophenyl 1-[2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]ethyl ether](/img/structure/B2695083.png)

![8-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2695085.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2695088.png)

![methyl 4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)benzoate](/img/structure/B2695095.png)